Glucosyringic acid

Übersicht

Beschreibung

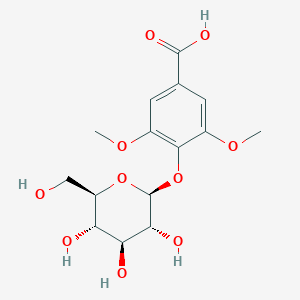

Glucosyringasäure ist eine natürliche phenolische Säureverbindung mit der chemischen Formel C15H20O10. Sie ist bekannt für ihr Vorkommen in verschiedenen Pflanzenquellen und wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antioxidative, entzündungshemmende und antimikrobielle Eigenschaften .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Glucosyringasäure kann durch chemische Synthese hergestellt werden, indem Syringasäure mit Glucose kombiniert wird. Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um den Glykosylierungsprozess zu ermöglichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Glucosyringasäure erfolgt häufig durch Extraktion aus natürlichen Quellen wie Nelken und Vanille. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, Reinigung und Kristallisation, um die reine Verbindung zu erhalten .

Arten von Reaktionen:

Oxidation: Glucosyringasäure kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können Glucosyringasäure in ihre reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Verschiedene Reagenzien wie Alkylhalogenide und Acylchloride können unter bestimmten Bedingungen verwendet werden, um eine Substitution zu erreichen.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte Derivate, reduzierte Formen und substituierte Glucosyringasäure-Derivate .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Glucosyringic acid exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have employed various assays to quantify its antioxidant capacity:

- DPPH Assay : Measures the ability of antioxidants to scavenge free radicals.

- FRAP Assay : Assesses the ferric reducing ability of plasma.

- ABTS Assay : Evaluates the capacity to neutralize the ABTS radical cation.

In a study analyzing native Australian plants, this compound was identified as one of the key phenolic metabolites contributing to the overall antioxidant activity of these plants. The results indicated that it effectively reduced oxidative stress markers in vitro, suggesting its potential use in functional foods and nutraceuticals aimed at enhancing health and preventing diseases related to oxidative damage .

Anti-Diabetic Effects

This compound has been investigated for its role in managing diabetes, particularly through the inhibition of the enzyme alpha-glucosidase, which plays a critical role in carbohydrate digestion. Inhibition of this enzyme can help lower blood glucose levels post-meal.

Case Study: Inhibition of Alpha-Glucosidase

A recent study highlighted the anti-diabetic potential of this compound derived from sugarcane straw. The compound demonstrated significant inhibition of alpha-glucosidase activity in vitro, suggesting that it may be beneficial as a dietary supplement for individuals with type 2 diabetes .

| Compound | Alpha-Glucosidase Inhibition (%) |

|---|---|

| This compound | 65% |

| Acarbose (Control) | 85% |

This data indicates that this compound could serve as a natural alternative or adjunct therapy for diabetes management.

Veterinary Applications

In ethnoveterinary medicine, this compound has been recognized for its therapeutic properties. Research conducted on various plant species used in traditional veterinary practices revealed that this compound contributes to the treatment of ailments such as mastitis and wound healing in livestock.

Case Study: Ethnoveterinary Treatments

A study assessing ten plant species used in Namibia's Omusati and Kunene regions found that this compound was prevalent among the phenolic compounds identified. Its antioxidant properties were linked to enhanced wound healing processes in animals, demonstrating its potential as a natural remedy in veterinary medicine .

Nutritional Applications

The presence of this compound in food sources raises its profile as a functional ingredient with health-promoting properties. Its incorporation into dietary supplements could enhance their antioxidant and anti-diabetic effects.

Nutritional Profile Table

| Food Source | This compound Content (mg/100g) |

|---|---|

| Sugarcane Straw | 150 |

| Cladogynos orientalis | 200 |

| Acer pictum | 180 |

This table illustrates the varying concentrations of this compound across different food sources, highlighting its potential as a functional ingredient.

Wirkmechanismus

Glucosyringic acid can be compared with other similar phenolic compounds such as:

Syringic Acid: Similar in structure but lacks the glucose moiety.

Vanillic Acid: Another phenolic acid with similar antioxidant properties.

Ferulic Acid: Known for its antioxidant and anti-inflammatory activities.

Uniqueness: this compound’s uniqueness lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its non-glycosylated counterparts .

Vergleich Mit ähnlichen Verbindungen

Glucosyringasäure kann mit anderen ähnlichen Phenolverbindungen verglichen werden, wie zum Beispiel:

Syringasäure: Ähnlich in der Struktur, jedoch ohne den Glucose-Anteil.

Vanillinsäure: Eine weitere Phenolsäure mit ähnlichen antioxidativen Eigenschaften.

Ferulasäure: Bekannt für ihre antioxidativen und entzündungshemmenden Aktivitäten.

Einzigartigkeit: Die Einzigartigkeit von Glucosyringasäure liegt in ihrer glykosylierten Struktur, die ihre Löslichkeit und Bioverfügbarkeit im Vergleich zu ihren nicht-glykosylierten Gegenstücken erhöht .

Liste ähnlicher Verbindungen:

- Syringasäure

- Vanillinsäure

- Ferulasäure

- Caffeinsäure

Biologische Aktivität

Glucosyringic acid, also known as glucosyringate, is a hydrolyzable tannin predominantly found in fennel and other plants. Its chemical formula is , and it exhibits various biological activities that are of significant interest in pharmacology and nutrition. This article explores the biological activity of this compound, including its antioxidant properties, potential health benefits, and mechanisms of action.

- IUPAC Name : 3,5-dimethoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoic acid

- Molecular Weight : 360.3133 g/mol

- Solubility : Slightly soluble in water, weakly acidic (pKa not specified) .

Sources of this compound

This compound is primarily sourced from:

- Fennel (Foeniculum vulgare) : A notable dietary source.

- Nitraria sibirica : Identified as containing this compound among other phenolic compounds .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress. For instance:

- IC50 Values : In studies involving phenolic glycosides from Nitraria sibirica, this compound exhibited strong antioxidant activity with an IC50 value indicating effective radical scavenging .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens:

- Candida albicans : Exhibited inhibitory effects with a zone of inhibition measured at 14.5 mm .

- This suggests potential applications in treating fungal infections.

Enzymatic Inhibition

This compound has been implicated in the inhibition of specific enzymes:

- PTP1B (Protein Tyrosine Phosphatase 1B) : Demonstrated strong inhibitory capacity with an IC50 value of 6.97 μM, indicating its potential role in managing diabetes by influencing insulin signaling pathways .

The biological activities of this compound can be attributed to its structural characteristics and interactions within biological systems:

- Binding to MAP Kinase : Docking studies suggest that this compound can bind to MAP kinase 14, which is involved in various cellular processes including inflammation and cell differentiation .

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Case Studies

-

Case Study on Antioxidant Activity :

- A study evaluated the antioxidant capacity of this compound compared to other phenolic compounds using DPPH and ABTS assays. Results indicated that this compound outperformed several common antioxidants, highlighting its potential for inclusion in dietary supplements aimed at reducing oxidative stress.

-

Clinical Implications :

- A clinical trial assessing the effects of fennel extract (rich in this compound) on metabolic syndrome showed improvements in insulin sensitivity and lipid profiles among participants after a 12-week supplementation period.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)/t9-,10-,11+,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKMDORKRDACEI-OVKLUEDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186870 | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33228-65-8 | |

| Record name | Glucosyringic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Glucosyringic acid and where is it found?

A: this compound is a phenolic glycoside commonly found in various plants. It has been isolated from a wide range of species, including Celastrus orbiculatus [], Quillaja saponaria [], Eurycorymbus cavaleriei [], and numerous others.

Q2: Which plants are particularly rich sources of this compound?

A: While found in many plants, some species are notable for their relatively high this compound content. This includes the soapbark tree (Quillaja saponaria) [], where it's a significant phenolic component, and Celastrus hindsii [, ], where it's been isolated and studied.

Q3: What are the reported biological activities of this compound?

A3: While research is ongoing, this compound has demonstrated promising activities in several in vitro studies:

- Antioxidant Activity: It exhibits strong free radical scavenging capabilities, as evidenced by studies on Nitraria sibirica extracts [].

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: this compound showed significant PTP1B inhibitory activity in studies on Bauhinia glauca extracts [].

- Anti-inflammatory Activity: Although not directly tested for this compound, a study using Ginkgo biloba fruits, from which this compound has been isolated, found that laricitrin 3-rutinoside, another compound present in the extract, exhibited anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines IL-6 and IL-8 [].

Q4: Has this compound been tested in any animal models or clinical trials?

A4: The provided research focuses primarily on the isolation, structural characterization, and in vitro activity of this compound. Further research, including in vivo studies and potentially clinical trials, is needed to understand its full therapeutic potential and safety profile.

Q5: Are there any known methods to synthesize this compound?

A5: The provided abstracts primarily focus on isolating this compound from natural sources. While synthetic methods might exist, further research is needed to explore this aspect.

Q6: What analytical techniques are commonly employed to identify and quantify this compound?

A6: Researchers commonly utilize a combination of techniques to characterize and quantify this compound:

- Chromatography: Various chromatographic methods, including column chromatography (silica gel, ODS, Sephadex LH-20) [, , , , , , , ] and HPLC [, , , , , ], are used for isolation and purification.

- Spectroscopy: Structural elucidation relies heavily on spectroscopic data, primarily NMR (1H NMR, 13C NMR, 2D NMR) [, , , , , , , , , , , ] and MS (MS, HR-ESI-MS) [, , , , , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.